1,2,4,5-Tetrachloro-3,6-dimethoxybenzene
Overview
Description
1,2,4,5-Tetrachloro-3,6-dimethoxybenzene is an organic compound with the molecular formula C₈H₆Cl₄O₂ and a molecular weight of 275.944. It is also known by other names such as Tetrachlorohydroquinone dimethyl ether and 1,4-Dimethoxy-2,3,5,6-tetrachlorobenzene . This compound is characterized by the presence of four chlorine atoms and two methoxy groups attached to a benzene ring, making it a highly chlorinated aromatic compound.
Scientific Research Applications
1,2,4,5-Tetrachloro-3,6-dimethoxybenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Future Directions
Mechanism of Action
Target of Action
1,2,4,5-Tetrachloro-3,6-dimethoxybenzene is an active compound . .
Mode of Action
It is known to be an active compound that can be used for various biochemical studies .
Biochemical Pathways
It is known to be used for various biochemical studies .
Result of Action
This compound has been noted for its potential in the biomedical field. It has antineoplastic properties, indicating that it may be a viable candidate for the development of cancer-fighting drugs . Moreover, it exhibits promise as a herbicide or pesticide .
Biochemical Analysis
Biochemical Properties
1,2,4,5-Tetrachloro-3,6-dimethoxybenzene plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to exhibit antineoplastic properties, making it a potential candidate for the development of cancer-fighting drugs. The compound can also act as a herbicide or pesticide, indicating its interaction with plant enzymes and proteins. The nature of these interactions often involves binding to specific active sites on enzymes, leading to inhibition or activation of their catalytic functions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, its antineoplastic properties suggest that it can interfere with the proliferation of cancer cells by modulating signaling pathways that control cell growth and division. Additionally, the compound’s herbicidal properties imply that it can disrupt normal cellular metabolism in plants, leading to cell death.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity . This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression levels of specific genes. These molecular interactions are crucial for understanding the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, which are essential for understanding its overall impact.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antineoplastic activity, without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including damage to vital organs and disruption of normal physiological functions. Understanding the dosage effects is crucial for determining the safe and effective use of the compound in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors . These interactions can influence metabolic flux and alter the levels of metabolites within cells. The compound’s metabolism may lead to the formation of active or inactive metabolites, which can further impact its biochemical and cellular effects. Identifying the metabolic pathways and the enzymes involved is essential for understanding the compound’s overall pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity . The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within certain tissues or cellular compartments can influence its efficacy and toxicity. Understanding the transport and distribution mechanisms is vital for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function . The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall biochemical effects. Identifying the subcellular localization patterns is essential for understanding the compound’s mode of action and optimizing its use in research and therapeutic applications.
Preparation Methods
The synthesis of 1,2,4,5-Tetrachloro-3,6-dimethoxybenzene typically involves the chlorination of 1,4-dimethoxybenzene. The reaction is carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl₃) under controlled conditions to ensure selective chlorination at the 2, 3, 5, and 6 positions of the benzene ring . Industrial production methods may involve similar chlorination processes but on a larger scale with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1,2,4,5-Tetrachloro-3,6-dimethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of hydroquinone derivatives.
Oxidation Reactions: The methoxy groups can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives or dechlorinated products.
Common reagents used in these reactions include sodium hydroxide (NaOH) for substitution, potassium permanganate (KMnO₄) for oxidation, and hydrogen gas (H₂) with a palladium catalyst for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
1,2,4,5-Tetrachloro-3,6-dimethoxybenzene can be compared with other similar compounds such as:
1,2,3,4-Tetrachloro-5,6-dimethoxybenzene: This compound has a similar structure but with chlorine atoms at different positions, leading to different chemical properties and reactivity.
Tetrachlorohydroquinone: Lacks the methoxy groups, resulting in different reactivity and applications.
1,4-Dimethoxybenzene: The parent compound without chlorination, used as a starting material for the synthesis of chlorinated derivatives.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1,2,4,5-tetrachloro-3,6-dimethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl4O2/c1-13-7-3(9)5(11)8(14-2)6(12)4(7)10/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HICARXIPJINIRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1Cl)Cl)OC)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70241468 | |
Record name | Benzene, 1,2,3,5-tetrachloro-3,6-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70241468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944-78-5 | |
Record name | Tetrachloro-1,4-dimethoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=944-78-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1,2,3,5-tetrachloro-3,6-dimethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000944785 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1,2,3,5-tetrachloro-3,6-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70241468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 1,2,4,5-Tetrachloro-3,6-dimethoxybenzene and where is it found?
A1: this compound (DAME) is a halogenated natural product primarily recognized as a secondary metabolite of terrestrial fungi. [] It has been identified in various environmental compartments, including air, precipitation, rivers, and forest ecosystems. [] Notably, DAME has been found in several species of fungi and their associated litter within forest environments. []
Q2: How is this compound detected and identified in environmental samples?
A2: Scientists utilize advanced analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to detect and identify this compound in complex environmental matrices. [] This method separates different compounds based on their volatility and then identifies them based on their unique mass-to-charge ratios.
Q3: What is the significance of detecting this compound in estuaries?
A3: The presence of this compound in estuaries, often at higher concentrations than in rivers or offshore waters, suggests these environments may be "hot spots" for its production. [] This observation implies potential contributions from various sources, including terrestrial runoff and biological activity within the estuary itself.
Q4: Can this compound be used to monitor environmental processes?
A4: Yes, due to its presence in various environmental compartments and its association with specific sources like fungi, this compound shows potential as a tracer for studying environmental processes. [] For instance, monitoring its distribution and concentration could provide insights into fungal activity, terrestrial-aquatic interactions, and the impact of factors like climate change on these processes.
Q5: Has this compound been found in other organisms besides fungi?
A5: While this compound is primarily associated with terrestrial fungi, research has also identified it as a unique volatile compound emitted by the wood-rot fungus Fulvifomes siamensis. [] This finding highlights its potential as a signature volatile for detecting and identifying this specific fungal pathogen in diseased trees.
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